molecular formula C10H16ClNO B13530697 2-Methoxy-3-phenylpropan-1-aminehydrochloride

2-Methoxy-3-phenylpropan-1-aminehydrochloride

Katalognummer: B13530697
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: POGMIPZIHDUVQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-phenylpropan-1-aminehydrochloride is an organic compound with a molecular structure that includes a methoxy group, a phenyl group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-phenylpropan-1-aminehydrochloride typically involves the reaction of 2-Methoxy-3-phenylpropan-1-amine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or recrystallization to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-phenylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-phenylpropan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs or receptor binding assays.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-phenylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-Methoxy-3-phenylpropan-2-amine: This compound is structurally similar but differs in the position of the methoxy group.

    (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride: Another similar compound with a methyl group attached to the amine.

Uniqueness

2-Methoxy-3-phenylpropan-1-aminehydrochloride is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the development of new pharmaceuticals or chemical intermediates.

Eigenschaften

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

2-methoxy-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-12-10(8-11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H

InChI-Schlüssel

POGMIPZIHDUVQL-UHFFFAOYSA-N

Kanonische SMILES

COC(CC1=CC=CC=C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.